molecular formula C19H21N3O3 B10880223 2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-(4-methoxyphenyl)cyclohexane-1,3-dione

2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-(4-methoxyphenyl)cyclohexane-1,3-dione

Cat. No.: B10880223
M. Wt: 339.4 g/mol
InChI Key: GYJZWZRDNZRACV-UHFFFAOYSA-N
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Description

The compound 2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-(4-methoxyphenyl)cyclohexane-1,3-dione is a complex organic molecule featuring an imidazole ring, a methoxyphenyl group, and a cyclohexane-1,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-(4-methoxyphenyl)cyclohexane-1,3-dione typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and automated systems would be employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring and the methoxyphenyl group, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the carbonyl groups of the cyclohexane-1,3-dione core using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products

    Oxidation: Formation of imidazole N-oxides and phenolic derivatives.

    Reduction: Formation of alcohols and reduced cyclohexane derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it useful in the development of new materials and catalysts.

Biology

Biologically, the compound exhibits potential as an enzyme inhibitor due to the presence of the imidazole ring, which can mimic histidine residues in proteins. This makes it a candidate for studying enzyme mechanisms and developing new pharmaceuticals.

Medicine

In medicine, the compound’s structure suggests potential applications as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to interact with various biological targets makes it a promising lead compound for drug development.

Industry

Industrially, the compound could be used in the production of specialty chemicals, agrochemicals, and as a building block for polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-(4-methoxyphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione
  • 2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-(4-hydroxyphenyl)cyclohexane-1,3-dione
  • 2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-(4-chlorophenyl)cyclohexane-1,3-dione

Uniqueness

The presence of the methoxy group in 2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-(4-methoxyphenyl)cyclohexane-1,3-dione enhances its solubility and potential interactions with biological targets compared to its analogs. This functional group can also be further modified to tailor the compound’s properties for specific applications.

Properties

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

3-hydroxy-2-[2-(1H-imidazol-5-yl)ethyliminomethyl]-5-(4-methoxyphenyl)cyclohex-2-en-1-one

InChI

InChI=1S/C19H21N3O3/c1-25-16-4-2-13(3-5-16)14-8-18(23)17(19(24)9-14)11-20-7-6-15-10-21-12-22-15/h2-5,10-12,14,23H,6-9H2,1H3,(H,21,22)

InChI Key

GYJZWZRDNZRACV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=C(C(=O)C2)C=NCCC3=CN=CN3)O

Origin of Product

United States

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